molecular formula C7H8BrN3 B15330114 5-Bromo-6-methylpicolinimidamide

5-Bromo-6-methylpicolinimidamide

Cat. No.: B15330114
M. Wt: 214.06 g/mol
InChI Key: ADZYNERJWZUQKD-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinimidamide is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of picolinimidamide, featuring a bromine atom and a methyl group on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpicolinimidamide typically involves the bromination of 6-methylpicolinonitrile followed by the formation of the imidamide group. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylpicolinimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted picolinimidamides.

Scientific Research Applications

5-Bromo-6-methylpicolinimidamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-methylpicolinimidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromopicolinimidamide

  • 6-Bromopicolinimidamide

  • 5-Bromo-6-methoxypicolinaldehyde

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Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-6-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3/c1-4-5(8)2-3-6(11-4)7(9)10/h2-3H,1H3,(H3,9,10)

InChI Key

ADZYNERJWZUQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=N)N)Br

Origin of Product

United States

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